molecular formula C23H15N3O B7469121 4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline

4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline

Cat. No. B7469121
M. Wt: 349.4 g/mol
InChI Key: OGAOZDQMGKXTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of quinazoline derivatives, which have shown promising results in treating various diseases, including cancer, inflammation, and neurological disorders. In

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline is not fully understood. However, it has been reported to inhibit various enzymes and signaling pathways involved in cancer growth and inflammation. It has also been shown to interact with proteins involved in neurological disorders, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. It has also been reported to have low toxicity, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline in lab experiments include its high yield and purity, low toxicity, and potential for large-scale production. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

For research on 4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline include determining its safety and efficacy in humans, exploring its potential in treating other diseases, and developing more efficient synthesis methods. Additionally, further studies are needed to fully understand its mechanism of action and identify potential drug targets.

Synthesis Methods

The synthesis of 4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline involves the condensation of 2-aminopyridine with 2-naphthol in the presence of a catalyst, followed by the reaction with 2-chloroquinazoline. The final product is obtained through purification and isolation steps. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

4-(Naphthalen-2-yloxy)-2-(pyridin-2-yl)quinazoline has shown potential in various scientific research applications. It has been reported to have anti-cancer properties, inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-naphthalen-2-yloxy-2-pyridin-2-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O/c1-2-8-17-15-18(13-12-16(17)7-1)27-23-19-9-3-4-10-20(19)25-22(26-23)21-11-5-6-14-24-21/h1-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAOZDQMGKXTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC4=CC=CC=C43)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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